Benzimidazole, 2,5-bis(trifluoromethyl)-
Overview
Description
Benzimidazole, 2,5-bis(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H4F6N2 and its molecular weight is 254.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Benzimidazole Derivatives as Antiparasitic Agents
Benzimidazole derivatives like albendazole and mebendazole have been extensively used in treating parasitic infections. For instance, albendazole has shown efficacy against intestinal nematode infections, with research evaluating its effectiveness and potential resistance after repeated treatments in areas with high exposure to the drug (Albonico et al., 2003). Another study highlights the use of flubendazole in treating onchocerciasis, comparing its efficacy and safety with diethylcarbamazine and noting its potential as a safer and more effective alternative (Domínguez-Vázquez et al., 1983).
Diagnostic and Therapeutic Uses in Echinococcosis
In the context of alveolar echinococcosis, benzimidazoles have been used for long-term treatment. Research has focused on evaluating their parasitocidal effects, as well as the use of imaging techniques like PET/CT to assess the activity of lesions and guide the duration of therapy (Husmann et al., 2021). Studies also explore the potential of benzimidazoles in achieving negative seroconversion in chronic Trypanosoma cruzi infection, suggesting their role in reducing infection burdens and supporting treatment for seropositive individuals as a public health policy (Andrade et al., 1996).
Potential in Combating Resistance
The development of resistance to benzimidazoles, especially in treating hookworm infections, has been a concern. A study from Mali reported the failure of mebendazole in significantly reducing parasite burdens, highlighting the need for alternative treatments or drug combinations to overcome resistance issues (De Clercq et al., 1997).
Broad Spectrum and Safety Profile
Benzimidazole derivatives are known for their broad spectrum of activity beyond traditional antiparasitic applications. Their safety and efficacy have been evaluated in various clinical settings, including their interactions with other drugs. For instance, studies have confirmed the lack of pharmacokinetic interaction between pantoprazole, a benzimidazole derivative, and diazepam, indicating their concomitant use without the need for dose adjustment (Gugler et al., 1996).
Mechanism of Action
Target of Action
Benzimidazole, 2,5-bis(trifluoromethyl)-, is a type of benzimidazole derivative that has been found to exhibit significant antimicrobial activities . The primary targets of this compound are microbial cells, particularly those of methicillin-resistant Staphylococcus aureus (MRSA) .
Mode of Action
The compound interacts with its targets by intercalating into the DNA of the microbial cells . This interaction blocks DNA replication, thereby inhibiting the growth and proliferation of the microbes . The compound’s strong antibacterial and antifungal activities are comparable to, or even stronger than, those of reference drugs such as Chloromycin, Norfloxacin, and Fluconazole .
Biochemical Pathways
It is known that the compound interferes with dna replication in microbial cells . This interference disrupts the normal cellular processes, leading to the death of the microbes .
Pharmacokinetics
Benzimidazole derivatives are known to have good bioavailability and are well-absorbed in the body . They are also known to have a wide distribution in the body, reaching various tissues and organs .
Result of Action
The result of the action of Benzimidazole, 2,5-bis(trifluoromethyl)-, is the inhibition of microbial growth and proliferation . This leads to a decrease in the number of microbial cells, thereby reducing the severity of the infection . In addition, the compound has been found to have potent antibacterial efficacy towards planktonic MRSA and its persistent biofilms .
Action Environment
The action of Benzimidazole, 2,5-bis(trifluoromethyl)-, can be influenced by various environmental factors. For instance, the temperature and concentration should be well controlled to achieve a relatively high molecular weight of the compound . Additionally, the compound’s action can be influenced by the pH of the environment, as it is known to achieve a saturated PA uptake when immersed in a 75% phosphoric acid solution at room temperature .
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2/c10-8(11,12)4-1-2-5-6(3-4)17-7(16-5)9(13,14)15/h1-3H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFXAUQYNCJXIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192944 | |
Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-69-9 | |
Record name | 2,6-Bis(trifluoromethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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